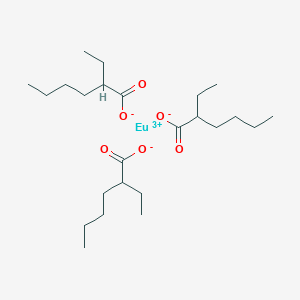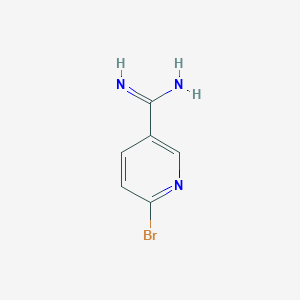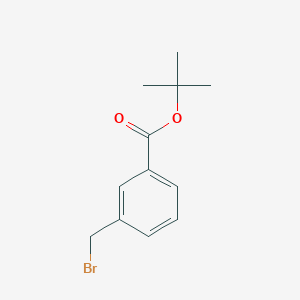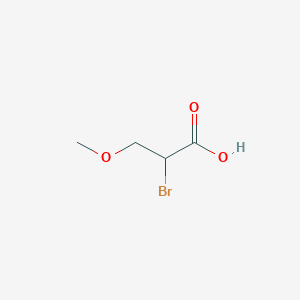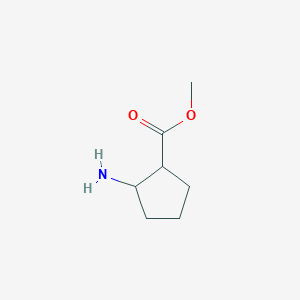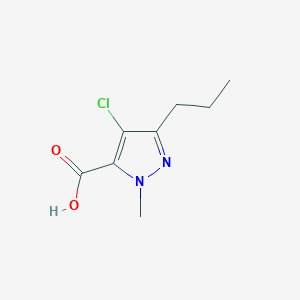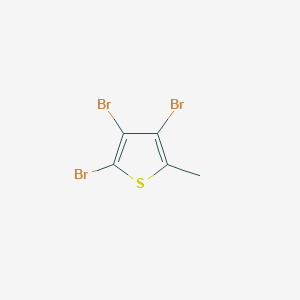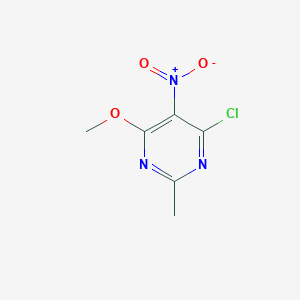
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Übersicht
Beschreibung
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is a chemical compound with the CAS Number: 60331-15-9 . It has a molecular weight of 203.58 . The IUPAC name for this compound is 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Purines
Methylaminolysis of derivatives of 4-chloro-2,6-dimethyl-5-nitropyrimidine, a close relative of 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, has been used in the synthesis of various purines. These purines were tested as amplifiers of phleomycin against E. coli, indicating a potential application in enhancing antibiotic efficacy (Brown, Jones, Angyal, & Grigg, 1972).
Creation of Monomethoxy-1,2,4,6,8-Pentaazanaphthalenes
Research on 4-hydrazino-2-methoxy-6-methyl-5-nitropyrimidine, closely related to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, led to the creation of various monomethoxy-1,2,4,6,8-pentaazanaphthalenes. These compounds were investigated for their chemical properties and potential applications in medicinal chemistry (Brown & Sugimoto, 1971).
Reaction with Sodium Alkoxides
The reaction of methyl N‐Methyl‐N‐(6‐substituted‐5‐nitropyrimidin‐4‐yl)glycinates, derived from 6-substituted-4-chloro-5-nitropyrimidines, with sodium alkoxides showed significant transformations. This research provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (Susvilo, Brukštus, & Tumkevičius, 2006).
Conversion into Pyrazoles
4-Methoxy-5-nitropyrimidine, a compound structurally similar to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, was found to convert into pyrazoles under specific conditions. This conversion provides a pathway for the synthesis of pyrazoles, which are important in medicinal chemistry (Biffin, Brown, & Porter, 1968).
Transetherification of Alkoxy-Derivatives
Studies on alkoxy-derivatives of pyrimidines, closely related to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, revealed their ability to undergo transetherification. This property is significant in chemical synthesis and drug design (Brown & Sugimoto, 1970).
Synthesis of Triazolo-Pyrimidines
The synthesis of 8-nitro- and 7-methoxy-8-nitro-1,2,4-triazolo[1,5-c]-pyrimidines from 4-hydrazino-5-nitropyrimidine and its 6-methoxy derivative, structurally similar to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, showed new pathways in the creation of triazolo-pyrimidines (Śliwa, Rousseaux, Blondeau, & Sliwa, 1990).
Synthesis of Cytokinins Analogues
The reaction of 4-chloro-6-methylamino-5-nitropyrimidine with various compounds led to the synthesis of pyrrolo[3,2-d]pyrimidines, which are related to cytokinins, indicating potential applications in plant biology and agriculture (Gregson & Shaw, 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENBELIGWDKZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576246 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
CAS RN |
60331-15-9 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)
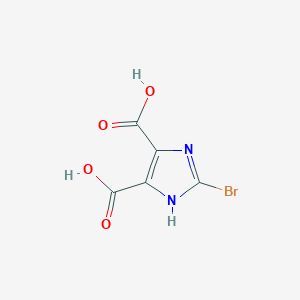
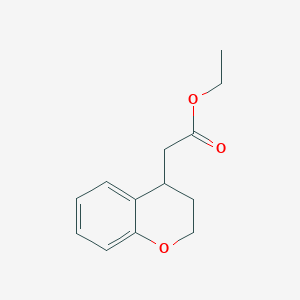
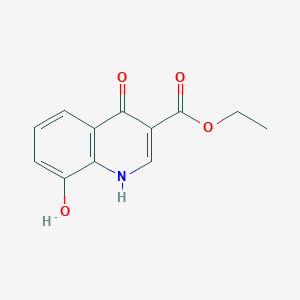
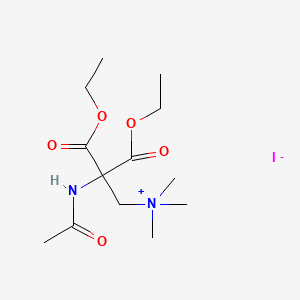
![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
